molecular formula C13H15Cl2NO4 B1668419 Cetophenicol CAS No. 735-52-4

Cetophenicol

Cat. No.: B1668419
CAS No.: 735-52-4
M. Wt: 320.16 g/mol
InChI Key: PKUBDVAOXLEWBF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cetophenicol can be synthesized through a series of chemical reactions involving the acylation of phenylaminopropanediol derivatives. The process typically involves the use of acyl chlorides and appropriate catalysts under controlled conditions to achieve the desired product .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The final product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Cetophenicol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as acetates, oxides, and amines .

Scientific Research Applications

Cetophenicol has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies involving bacterial protein synthesis and ribosomal function.

    Medicine: Investigated for its antibacterial properties and potential use in treating bacterial infections.

    Industry: Utilized in the development of antibacterial coatings and materials

Mechanism of Action

Cetophenicol exerts its effects by binding to the 50S subunit of bacterial ribosomes, thereby inhibiting the peptidyl transferase activity. This action prevents the transfer of amino acids to the growing peptide chain, effectively halting protein synthesis and leading to bacterial cell death .

Comparison with Similar Compounds

Cetophenicol is unique among amphenicol-type antibacterials due to its specific acylphenylaminopropanediol structure. Similar compounds include:

This compound stands out due to its potent immunosuppressive effects and its ability to suppress the increase in hemolysin-forming spleen cells .

Properties

CAS No.

735-52-4

Molecular Formula

C13H15Cl2NO4

Molecular Weight

320.16 g/mol

IUPAC Name

N-[1-(4-acetylphenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide

InChI

InChI=1S/C13H15Cl2NO4/c1-7(18)8-2-4-9(5-3-8)11(19)10(6-17)16-13(20)12(14)15/h2-5,10-12,17,19H,6H2,1H3,(H,16,20)

InChI Key

PKUBDVAOXLEWBF-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cetophenicol ;  W 3746;  W-3746;  W3746.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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